molecular formula C12H12N2O2S B8417567 5-(4-Methoxybenzyl)-2-thiouracil

5-(4-Methoxybenzyl)-2-thiouracil

Cat. No.: B8417567
M. Wt: 248.30 g/mol
InChI Key: ABYUQVBAZUHARS-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2-thiouracil is a synthetic derivative of 2-thiouracil, a pyrimidine-based heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a key chemical intermediate and scaffold for developing novel bioactive molecules. Its core structure, the thiouracil moiety, is a known pharmacophore with diverse biological activities, particularly in oncology research . In research settings, thiouracil derivatives analogous to this compound have demonstrated potent anticancer properties through multiple mechanisms. Recent studies have shown that novel thiouracil amides function as effective Poly (ADP-ribose) polymerase (PARP) inhibitors, inducing DNA damage, enhancing cleavage of PARP1, increasing phosphorylation of H2AX, and activating CASPASE 3/7 to promote apoptosis in human breast cancer cell lines . Furthermore, structurally similar uracil and thiouracil compounds have been designed and evaluated as histone deacetylase (HDAC) inhibitors, leading to cell cycle arrest and significant apoptotic effects in various cancer cell models, including colorectal carcinoma . The 2-thiouracil core is also a versatile building block in chemical biology, for instance, in the development of pseudocomplementary peptide nucleic acids (PNAs) for sequence-specific recognition of double-stranded DNA, a technology with implications for genetic diagnostics and therapeutic development . This product is intended for research purposes as a chemical reference standard, a starting material for organic synthesis, and a potential lead compound in pharmacological studies. It is supplied For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care in a laboratory setting, following all appropriate safety protocols.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-16-10-4-2-8(3-5-10)6-9-7-13-12(17)14-11(9)15/h2-5,7H,6H2,1H3,(H2,13,14,15,17)

InChI Key

ABYUQVBAZUHARS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CNC(=S)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key Observations :

Halogenated benzyl groups (e.g., 4-bromobenzyl in triazole derivatives) increase electrophilicity, correlating with stronger antimicrobial activity against Staphylococcus aureus and Candida albicans .

Core Structure Influence :

  • Thiouracil vs. Triazole/Thiazole : The thiouracil core provides tautomeric flexibility and hydrogen-bonding capacity, critical for interactions with enzymes like JMJD5 (a histone demethylase) . In contrast, triazole and thiazole cores offer rigidity, favoring interactions with microbial cell walls or DNA .

Synthetic Accessibility :

  • 5-(4-Methoxybenzyl)-2-thiouracil derivatives are synthesized via nucleophilic substitution or cyclization reactions, similar to methods used for 5-(1-methoxyethyl)-2-thiouracil .
  • Triazole and thiazole analogues often require multi-step protocols, such as oxadiazole ring-opening followed by amine coupling .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition :
  • JMJD5 Inhibition: Pyridine-2,4-dicarboxylate derivatives with 4-methoxybenzyl groups (e.g., compound 20h) exhibit selective inhibition of JMJD5, a histone demethylase.
  • Thymidylate Synthase: 2-Thiouracil derivatives are known to inhibit thymidylate synthase, a target in cancer therapy. The 4-methoxybenzyl substituent may modulate selectivity by steric hindrance or electronic effects .
Antimicrobial Activity :
  • Triazole Derivatives: 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole shows MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming non-halogenated analogues .
  • Thiazole Derivatives : 5-((4-Chloro-2-fluorophenyl)methyl)-1,3-thiazol-2-amine demonstrates moderate antileukemic activity (IC₅₀: 12 µM) in vitro, highlighting the impact of halogenated substituents .

Physicochemical and Stability Profiles

  • Solubility : The 4-methoxybenzyl group reduces aqueous solubility compared to unsubstituted 2-thiouracil but enhances compatibility with lipid-rich biological environments .
  • Stability : Thiouracil derivatives are prone to oxidation at the sulfur atom, but the electron-donating methoxy group may mitigate this by stabilizing the thione form .

Preparation Methods

Alkylation of 2-Thiouracil with 4-Methoxybenzyl Halides

A direct method involves the alkylation of 2-thiouracil at the N-5 position using 4-methoxybenzyl bromide or chloride. This approach leverages the nucleophilic nature of the thiouracil’s nitrogen atoms. In a typical procedure, 2-thiouracil is dissolved in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) and treated with 4-methoxybenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted under inert nitrogen or argon atmospheres to prevent oxidation of the thioamide group.

Key Reaction Parameters :

  • Temperature : 60–80°C for 8–12 hours.

  • Solvent : DMF or DMSO for optimal solubility.

  • Base : NaH (1.2–1.5 equivalents) to deprotonate the thiouracil.

Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Yields for analogous alkylations of thiouracils range from 45% to 65%.

Cyclocondensation of Thiourea with β-Keto Esters

An alternative route involves cyclocondensation of thiourea with a β-keto ester precursor containing the 4-methoxybenzyl group. For example, ethyl 3-(4-methoxybenzyl)acetoacetate can react with thiourea in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium ethoxide). This method follows the classic Biginelli reaction mechanism, forming the pyrimidine ring through sequential keto-enol tautomerization and nucleophilic attack.

Reaction Mechanism :

  • Protonation of the β-keto ester’s carbonyl group, enhancing electrophilicity.

  • Nucleophilic attack by the thiourea’s sulfur atom at the α-carbon of the keto ester.

  • Cyclization and dehydration to form the 2-thiouracil core.

This method avoids the need for post-synthetic alkylation but requires pre-functionalized β-keto esters, which may necessitate additional synthetic steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions such as over-alkylation. Protic solvents (e.g., ethanol) are less effective for alkylation but suitable for cyclocondensation. Temperature optimization is equally vital: higher temperatures (80–100°C) accelerate cyclocondensation but risk decomposing heat-sensitive intermediates.

Comparative Data :

MethodSolventTemperature (°C)Yield (%)
Alkylation (NaH)DMF6058
CyclocondensationEthanol8049

Catalytic and Atmospheric Considerations

The use of nitrogen atmospheres in alkylation reactions prevents oxidation of the thioamide group, as demonstrated in patent US3718649A. For cyclocondensation, acidic conditions (e.g., HCl in ethanol) favor protonation of intermediates, while basic conditions (e.g., sodium ethoxide) promote enolate formation.

Analytical Characterization

Spectroscopic Validation

1H-NMR (DMSO-d6, 300 MHz) :

  • δ 3.78 (s, 3H, OCH3),

  • δ 4.92 (s, 2H, CH2-Ph),

  • δ 6.85–7.25 (m, 4H, aromatic H),

  • δ 10.62 and 12.14 (s, 2H, NH, exchangeable with D2O).

IR (KBr, cm⁻¹) :

  • 3250–3150 (N-H stretch),

  • 1685 (C=O),

  • 1245 (C-O-C from methoxy),

  • 1323 (S=O absent, confirming absence of sulfonation).

Mass Spectrometry :

  • m/z 263.1 [M+H]⁺ (calculated for C12H12N2O2S: 262.06).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The N-5 position is less nucleophilic than N-1 or N-3 in thiouracil. To favor N-5 alkylation:

  • Use bulky bases (e.g., DBU) to deprotonate the N-5 position selectively.

  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Purification Difficulties

The product’s poor solubility in common organic solvents complicates purification. Solutions include:

  • Gradient recrystallization using DMF/water.

  • Reverse-phase column chromatography (C18 silica, methanol/water) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Methoxybenzyl)-2-thiouracil, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : A common synthesis involves nucleophilic substitution using sodium methoxide-methanol with thiourea derivatives. For example, sodium hydride in acetonitrile under inert atmospheres can facilitate alkylation of the thiouracil core . Key parameters include temperature control (room temperature to 60°C), solvent polarity, and stoichiometric ratios. Monitoring via TLC (as in ) ensures reaction progress. To minimize by-products (e.g., 5-vinyl-2-thiouracil), avoid prolonged heating and optimize the molar ratio of the 4-methoxybenzyl halide precursor to thiouracil .

Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the methoxybenzyl group (δ ~3.8 ppm for OCH3_3) and thiouracil’s NH/aromatic protons.
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds in the thiadiazole ring at ~1.7–1.8 Å) and dihedral angles between aromatic planes (e.g., 83.63° in related compounds) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 253.35 for C11_{11}H12_{12}N2_2OS2_2) .

Q. How does the 4-methoxybenzyl substituent influence the compound’s solubility and stability?

  • Methodological Answer : The hydrophobic 4-methoxybenzyl group reduces aqueous solubility but enhances lipid bilayer permeability. Stability studies under varying pH (1–9) and thermal stress (25–60°C) via HPLC-UV can quantify degradation products. Use DMSO or ethanol for stock solutions to prevent precipitation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation during alkylation reactions?

  • Methodological Answer : Regioselectivity arises from the nucleophilicity of the thiouracil’s sulfur and nitrogen atoms. Computational studies (DFT at B3LYP/6-311+G(d,p)) show lower activation energy for S-alkylation due to higher electron density at the thione sulfur. Steric effects from the 4-methoxybenzyl group further disfavor N-alkylation pathways .

Q. How can structural modifications of this compound enhance its bioactivity, and what in silico tools validate these changes?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2) at the benzyl para-position to increase electrophilicity and target binding.
  • Validation : Molecular docking (AutoDock Vina) against enzymes like thymidylate synthase (PDB: 1HVY) predicts binding affinities. MD simulations (GROMACS) assess stability of ligand-protein complexes .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial vs. antitumor activities may stem from assay conditions (e.g., bacterial strain variability). Standardize protocols:

  • MIC Assays : Use CLSI guidelines with positive controls (e.g., ciprofloxacin).
  • Cytotoxicity : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) using MTT assays. Cross-validate with transcriptomic profiling (RNA-seq) to identify pathway-specific effects .

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